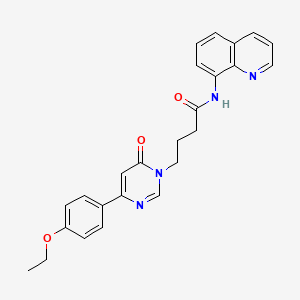
4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-8-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-8-yl)butanamide, also known as ETP-46321, is a novel small molecule inhibitor that targets the activity of the enzyme poly(ADP-ribose) polymerase (PARP). This enzyme plays a crucial role in DNA repair and cell survival, and its inhibition has been shown to enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment.
Applications De Recherche Scientifique
Pharmaceutical Development
This compound, with its complex structure, has potential applications in the development of new pharmaceuticals. The presence of a pyrimidine ring, often found in drugs, suggests it could be useful in creating medications for various diseases. For example, compounds with a similar core have been developed for treating conditions such as pain, inflammatory diseases, T-cell-mediated autoimmune diseases, anemia, and cancer .
Chemical Defense in Plants
The controlled hydroxylation of compounds similar to this one has been shown to play a role in plant chemical defense mechanisms without causing autotoxicity . This indicates that our compound could be studied for its potential use in enhancing plant resistance to pests while avoiding harm to the plants themselves.
Antihypoxic Effects
Close analogs of this compound have demonstrated significant antihypoxic effects in vivo . This suggests that it could be researched further for its potential to protect against conditions caused by low oxygen levels, such as during strokes or heart attacks.
Sphingolipid Biosynthesis Inhibition
Research has indicated that certain diterpenoids, which share structural similarities with this compound, can inhibit sphingolipid biosynthesis in herbivores as a defense mechanism . This compound could, therefore, be investigated for its ability to influence sphingolipid pathways in medical or agricultural contexts.
Synthetic Chemistry
The compound’s structure is conducive to synthetic modifications, which could be valuable in the field of synthetic chemistry for the creation of new molecules with desired properties. Its synthesis could involve interesting reactions such as [4+2] cycloaddition, which could be explored for educational purposes or in research .
Molecular Mechanisms of Autotoxicity
Given that the disruption of biosynthetic pathways in plants can lead to autotoxicity, this compound could be used to study the molecular mechanisms underlying this phenomenon. This research could lead to a better understanding of how to balance chemical defenses in plants without damaging the plant itself .
Propriétés
IUPAC Name |
4-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-quinolin-8-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-2-32-20-12-10-18(11-13-20)22-16-24(31)29(17-27-22)15-5-9-23(30)28-21-8-3-6-19-7-4-14-26-25(19)21/h3-4,6-8,10-14,16-17H,2,5,9,15H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDDLBPXVMWVJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-8-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxo-4-[3-(phenylmethoxycarbonylamino)phenyl]butanoic acid](/img/structure/B2872887.png)
![N-(4-methylthiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2872889.png)
![N~4~-(3,5-dimethylphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2872890.png)
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one](/img/structure/B2872892.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-ethoxyphenyl)methanone](/img/structure/B2872893.png)
![[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B2872894.png)
![2-(4-chlorobenzamido)-N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2872898.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2872902.png)

![5-(3-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2872905.png)
![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2872906.png)
